molecular formula C11H10N2O3 B8578717 (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde

(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde

Cat. No. B8578717
M. Wt: 218.21 g/mol
InChI Key: VDYYYRSDKMFHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde

InChI

InChI=1S/C11H10N2O3/c1-16-8-6-10-9(12-7-8)2-3-11(15)13(10)4-5-14/h2-3,5-7H,4H2,1H3

InChI Key

VDYYYRSDKMFHTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=O)N2CC=O)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.11 g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one, 6.0 mL of an 80% aqueous trifluoroacetic acid solution was added, and the mixture was stirred at 60 to 70° C. for 1 hour. Thereto was added 4.0 mL of an 80% aqueous trifluoroacetic acid solution, and the mixture was stirred at 60 to 70° C. for 1 hour. The reaction mixture was cooled to room temperature, and the solvent was distilled off under reduced pressure. The resultant residue was charged with ethyl acetate and water and adjusted to pH 7.0 with a 1 mol/L aqueous sodium hydroxide solution. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined and the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.11 g of (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde as a light brown foam.
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one
Quantity
0.11 g
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Synthesis routes and methods II

Procedure details

To 184 mL of 80% trifluoroacetic acid, 4.60 g of 1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one was dissolved, and the resultant solution was stirred at room temperature for 11 hours and at 60° C. for 3.5 hours. The reaction mixture was charged with chloroform and alkalified with a 10% aqueous sodium hydroxide solution under cooling with ice. The organic layer was separated, and washed with an aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde as a yellow solid.
Quantity
184 mL
Type
reactant
Reaction Step One
Name
1-(1,3-dioxolan-2-ylmethyl)-7-methoxy-1,5-naphthyridin-2(1H)-one
Quantity
4.6 g
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reactant
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Synthesis routes and methods III

Procedure details

7-(Methoxy)-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one (5.046 g, 23.361 mmol) was dissolved in 1,4-dioxane (100 mL) and water (100 mL). Sodium periodate (12.49 g, 58.402 mmol) was added, followed by osmium tetroxide (5 mL of 4% aqueous solution). The mixture stirred at rt for 1 h, water (200 ml) was added the mixture was stirred for a further 1 h. The reaction was concentrated to about 300 ml and extracted with 20% MeOH/DCM (3×400 ml). The organic extracts were combined, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give [7-(methoxy)-2-oxo-1,5-naphthyridin-1(2H)-yl]acetaldehyde (as the methyl hemiacetal) as a yellow solid (3.807 g, 75%).
Quantity
5.046 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.49 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
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Quantity
5 mL
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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